molecular formula C14H16Cl2N2 B14601502 7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 60481-08-5

7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No.: B14601502
CAS No.: 60481-08-5
M. Wt: 283.2 g/mol
InChI Key: FJSXKZIMLSTQMA-UHFFFAOYSA-N
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Description

7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable carbazole derivative.

    Chlorination: The carbazole derivative is chlorinated at the 7 and 8 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amine Introduction: The chlorinated intermediate is then reacted with N,N-dimethylamine under appropriate conditions to introduce the dimethylamino group at the 3 position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or reduction of the carbazole ring.

    Substitution: The chlorine atoms at the 7 and 8 positions can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the 7 and 8 positions.

Scientific Research Applications

7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dichloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine: Lacks the N,N-dimethyl group.

    7,8-Dichloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine: Contains a single methyl group instead of two.

Uniqueness

The presence of the N,N-dimethyl group in 7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine imparts unique chemical and biological properties, making it distinct from other similar compounds. This modification can influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

60481-08-5

Molecular Formula

C14H16Cl2N2

Molecular Weight

283.2 g/mol

IUPAC Name

7,8-dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C14H16Cl2N2/c1-18(2)8-3-6-12-10(7-8)9-4-5-11(15)13(16)14(9)17-12/h4-5,8,17H,3,6-7H2,1-2H3

InChI Key

FJSXKZIMLSTQMA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC2=C(C1)C3=C(N2)C(=C(C=C3)Cl)Cl

Origin of Product

United States

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